Genotoxicity vs. 2,3-Diaminophenazine
In a head-to-head comparison using human peripheral blood lymphocytes, 2-amino-3-hydroxyphenazine (AHP) exhibited significantly lower genotoxic potency than 2,3-diaminophenazine (DAP) across three different cytogenetic endpoints: DNA damage (Comet assay), chromosome aberrations (CA), and sister chromatid exchanges (SCE). Concentration-response curves were similar, but DAP was consistently more genotoxic, a finding that aligns with its higher mutagenic potency in bacterial systems [1]. For instance, at a concentration of 100 µM, AHP induced approximately 2.5-fold lower levels of DNA damage (tail moment) compared to DAP [2]. This lower genotoxic burden is critical for applications where AHP is used as a probe or intermediate, minimizing background interference in cellular assays and providing a safer handling profile for research personnel.
| Evidence Dimension | Genotoxic potency (DNA damage via Comet assay tail moment) |
|---|---|
| Target Compound Data | Approximately 40 arbitrary units at 100 µM (estimated from Fig. 1) |
| Comparator Or Baseline | 2,3-Diaminophenazine (DAP): approximately 100 arbitrary units at 100 µM |
| Quantified Difference | AHP induces ~2.5-fold lower DNA damage than DAP |
| Conditions | Human peripheral blood lymphocytes in vitro; 100 µM concentration; 24 h exposure; alkaline Comet assay |
Why This Matters
For researchers requiring a phenazine-based probe with minimal genotoxic interference, AHP offers a distinct advantage over the more potent mutagen DAP.
- [1] Cebulska-Wasilewska, A., et al. (2000). Studies on the genotoxic effects of aminophenazines using two cellular models and three different methods. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 465(1-2), 135-144. https://doi.org/10.1016/S1383-5718(99)00149-7 View Source
- [2] Cebulska-Wasilewska, A., et al. (2000). Studies on the genotoxic effects of aminophenazines using two cellular models and three different methods. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 465(1-2), 135-144. Figure 1. https://doi.org/10.1016/S1383-5718(99)00149-7 View Source
